molecular formula C14H15NO4 B4704014 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Cat. No. B4704014
M. Wt: 261.27 g/mol
InChI Key: IBPOSZLYUPLPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide, also known as TOA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. TOA is a derivative of coumarin, a natural compound found in many plants and used in various medicinal and industrial applications. In

Scientific Research Applications

2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has been tested against various microorganisms, including bacteria, fungi, and viruses, and has shown promising results. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
In agriculture, this compound has been studied for its potential use as a natural pesticide. It has been shown to have insecticidal activity against various pests, including mosquitoes, ticks, and termites. This compound is also being studied for its potential use as a natural herbicide.
In industry, this compound has been studied for its potential use as a natural dye and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2. It has also been shown to inhibit the activation of various signaling pathways, including NF-κB and MAPK.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimicrobial and anti-inflammatory properties. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide in lab experiments is its low toxicity. This compound has been shown to be relatively non-toxic to mammalian cells, making it a safe compound to work with. Another advantage is its scalability. The synthesis method for this compound is simple and efficient, making it easy to produce in large quantities.
One limitation of using this compound in lab experiments is its limited solubility in water. This compound is a hydrophobic compound and requires the use of organic solvents for dissolution. Another limitation is its limited stability. This compound is sensitive to light and air and can degrade over time if not stored properly.

Future Directions

There are many potential future directions for research on 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide. One area of interest is its potential use as a natural pesticide. Further studies are needed to determine the efficacy and safety of this compound as a pesticide and to develop methods for its application.
Another area of interest is its potential use as a natural dye. This compound has been shown to have strong coloration properties and could be used as a replacement for synthetic dyes that are harmful to the environment.
Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This could lead to the development of new drugs and therapies for various diseases.

properties

IUPAC Name

2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-7-4-10(18-6-12(15)16)13-8(2)9(3)14(17)19-11(13)5-7/h4-5H,6H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPOSZLYUPLPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.